![molecular formula C13H20O2Si B14456480 2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- CAS No. 75391-09-2](/img/structure/B14456480.png)
2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C13H20O2Si. This compound is characterized by the presence of a phenyl group and a trimethylsilyl group attached to a butanone backbone. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- typically involves the reaction of 4-phenyl-2-butanone with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to facilitate the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of trimethylsilylating agents and bases in large-scale reactions would be optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Phenylacetic acid or benzoic acid.
Reduction: 4-phenyl-2-butanol.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions involving ketones and alcohols.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group can be easily removed under mild acidic or basic conditions, allowing for the selective deprotection of specific functional groups in complex molecules .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butanone: Lacks the trimethylsilyl group, making it less chemically inert.
2-Butanone, 4-[(trimethylsilyl)oxy]-: Similar structure but without the phenyl group, resulting in different reactivity and applications.
Uniqueness
2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The trimethylsilyl group provides steric hindrance and chemical stability, while the phenyl group contributes to the compound’s aromaticity and potential for further functionalization .
Properties
CAS No. |
75391-09-2 |
|---|---|
Molecular Formula |
C13H20O2Si |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
4-phenyl-4-trimethylsilyloxybutan-2-one |
InChI |
InChI=1S/C13H20O2Si/c1-11(14)10-13(15-16(2,3)4)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3 |
InChI Key |
LPKKPGKQFYTXFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


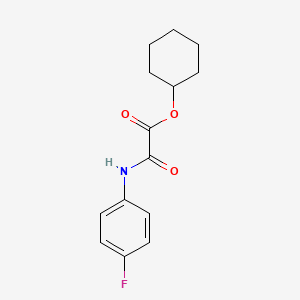
![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)
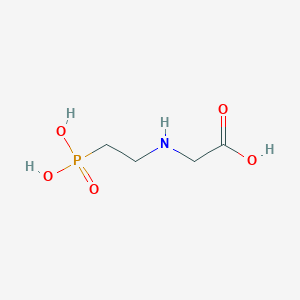
![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)

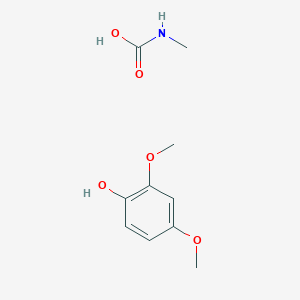
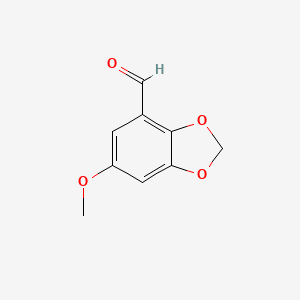

![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
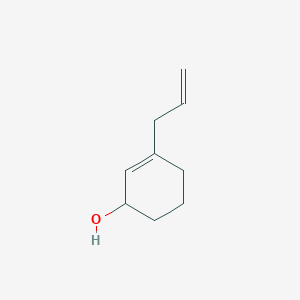
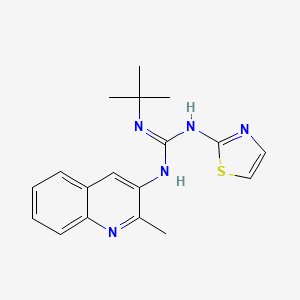
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
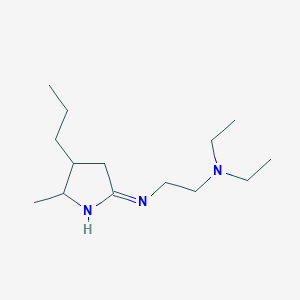
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)
